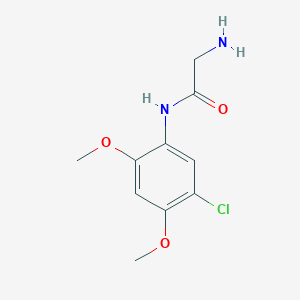![molecular formula C16H20N2O2 B12493317 N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12493317.png)
N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE is a complex organic compound that features both a methoxyphenyl group and a pyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
[(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can be compared with other similar compounds, such as:
[(4-METHOXYPHENYL)METHYL][3-(PYRROLIDIN-1-YL)PROPYL]AMINE: Similar structure but different functional groups, leading to different chemical properties and applications.
2-(4-(METHYLSULFONYL)PHENYL)-N-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-AMINE: Another compound with a pyridine ring, used as a selective COX-2 inhibitor.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-8-6-14(7-9-15)13-17-10-4-12-20-16-5-2-3-11-18-16/h2-3,5-9,11,17H,4,10,12-13H2,1H3 |
InChI Key |
RVXZQGDVDNCHLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12493239.png)
![N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12493244.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493252.png)
![2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole](/img/structure/B12493253.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493257.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493263.png)
![N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493265.png)
![N-(4-methoxybenzyl)-3-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12493282.png)
![Methyl 3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493287.png)
![N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide](/img/structure/B12493293.png)
![5-[1-Hydroxy-2-(4-{[(3-hydroxyadamantan-1-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B12493298.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493302.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12493310.png)
